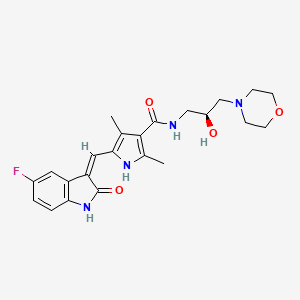

SU14813 Doppelbindung Z

Übersicht

Beschreibung

SU-014813 ist ein oraler, Indolinon-basierter, multi-gezielter Tyrosinkinase-Inhibitor. Es hat eine potente antiangiogene und antitumorale Aktivität gezeigt, indem es verschiedene Rezeptor-Tyrosinkinasen hemmt, darunter den vaskulären endothelialen Wachstumsfaktor-Rezeptor, den Plättchen-abgeleiteten Wachstumsfaktor-Rezeptor, KIT und fms-ähnliche Tyrosinkinase 3 .

Herstellungsmethoden

Die Synthese von SU-014813 beinhaltet die Verwendung von Glutathion-S-Transferase-Fusionsproteinen, die die vollständigen cytoplasmatischen Domänen von Rezeptor-Tyrosinkinasen enthalten . Die Verbindung wird durch eine Reihe chemischer Reaktionen hergestellt, die die Bildung von Indolinonstrukturen und die Einarbeitung verschiedener funktioneller Gruppen zur Verbesserung ihrer inhibitorischen Aktivität umfassen. Industrielle Produktionsmethoden beinhalten die Optimierung dieser Synthesewege, um hohe Ausbeute und Reinheit zu erreichen .

Wissenschaftliche Forschungsanwendungen

SU-014813 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von Rezeptor-Tyrosinkinasen und ihre Rolle in verschiedenen Signalwegen zu untersuchen.

Biologie: Es wird verwendet, um die Auswirkungen der Tyrosinkinase-Hemmung auf Zellproliferation, Migration und Überleben zu untersuchen.

Medizin: Es wurde in klinischen Studien auf seine potenzielle Anwendung bei der Behandlung von fortgeschrittenen soliden Tumoren, metastasiertem Brustkrebs, Melanom und gastrointestinalen Stromatumoren untersucht

Wirkmechanismus

SU-014813 übt seine Wirkungen aus, indem es an mehrere Rezeptor-Tyrosinkinasen bindet und deren Aktivität hemmt, darunter den vaskulären endothelialen Wachstumsfaktor-Rezeptor, den Plättchen-abgeleiteten Wachstumsfaktor-Rezeptor, KIT und fms-ähnliche Tyrosinkinase 3 . Diese Hemmung führt zu einer Reduktion der Angiogenese, des Tumorwachstums und der Metastasierung. Die beteiligten molekularen Zielstrukturen und Signalwege umfassen die Hemmung der Phosphorylierung und der nachgeschalteten Signalereignisse, die die Zellproliferation und das Überleben fördern .

Wirkmechanismus

Target of Action

SU14813 double bond Z, also known as SU-14813 or SU14813, is an oral, multitargeted tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), Kit, and fms-like tyrosine kinase 3 (FLT-3) . These receptors play a key role in angiogenesis and the growth and metastasis of solid and hematologic tumors .

Mode of Action

SU14813 inhibits these targets by binding to them, thereby preventing their activation and subsequent signaling . This inhibition disrupts the ligand-dependent and ligand-independent proliferation, migration, and survival of endothelial cells and/or tumor cells expressing these targets .

Biochemical Pathways

The inhibition of these targets by SU14813 affects multiple biochemical pathways. For instance, the inhibition of VEGFR disrupts the VEGF signaling pathway, which plays a crucial role in angiogenesis . Similarly, the inhibition of PDGFR, KIT, and FLT-3 disrupts their respective signaling pathways, which are involved in cell proliferation, differentiation, and survival .

Pharmacokinetics

SU14813 exhibits linear pharmacokinetics with no active metabolites . The plasma concentration required for in vivo target inhibition is estimated to be 100 to 200 ng/mL . The agent exhibits dose-proportional exposure with the expected target plasma concentrations achieved at doses ≥ 100 mg/day .

Result of Action

The inhibition of target RTK activity in vivo by SU14813 is associated with a reduction in angiogenesis, target RTK-mediated proliferation, and survival of tumor cells, leading to broad and potent antitumor efficacy . This results in regression, growth arrest, or substantially reduced growth of various established xenografts derived from human or rat tumor cell lines .

Action Environment

For instance, the solubility of SU14813 in DMSO suggests that its action could be influenced by the solvent environment.

Biochemische Analyse

Biochemical Properties

SU14813 has broad-spectrum receptor tyrosine kinase (RTK) inhibitory activity through binding to and inhibition of vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), stem cell factor receptor (KIT), and fms-like tyrosine kinase 3 (FLT3) . It plays a major role in angiogenesis, tumor growth, and metastasis .

Cellular Effects

In cellular assays, SU14813 inhibited ligand-dependent and ligand-independent proliferation, migration, and survival of endothelial cells and/or tumor cells expressing these targets . It inhibited VEGFR-2, PDGFR-β, and FLT3 phosphorylation in xenograft tumors in a dose- and time-dependent fashion .

Molecular Mechanism

SU14813 exerts its effects at the molecular level through binding to and inhibition of VEGFR, PDGFR, KIT, and FLT3 . This leads to the inhibition of target RTK activity in vivo, reduction in angiogenesis, target RTK-mediated proliferation, and survival of tumor cells .

Dosage Effects in Animal Models

In nonclinical studies, SU14813 demonstrated broad and potent antitumor activity resulting in regression, growth arrest, or substantially reduced growth of various established xenografts derived from human or rat tumor cell lines . The plasma concentration required for in vivo target inhibition was estimated to be 100 to 200 ng/mL .

Transport and Distribution

SU14813 showed moderate systemic clearance and volume of distribution, suggesting good distribution into tissues

Vorbereitungsmethoden

The synthesis of SU-014813 involves the use of glutathione S-transferase fusion proteins containing the complete cytoplasmic domains of receptor tyrosine kinases . The compound is prepared through a series of chemical reactions that include the formation of indolinone structures and the incorporation of various functional groups to enhance its inhibitory activity. Industrial production methods involve optimizing these synthetic routes to achieve high yield and purity .

Analyse Chemischer Reaktionen

SU-014813 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien umfassen Oxidationsmittel wie Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien umfassen Reduktionsmittel wie Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere. Häufige Reagenzien umfassen Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während Reduktion zur Bildung von Alkoholen oder Aminen führen kann .

Vergleich Mit ähnlichen Verbindungen

SU-014813 ähnelt anderen multi-gezielten Tyrosinkinase-Inhibitoren wie Sunitinib (SU11248) und Sorafenib. SU-014813 wurde entwickelt, um die pharmakokinetischen und Sicherheitsmerkmale im Vergleich zu diesen Verbindungen zu verbessern . Ähnliche Verbindungen umfassen:

Sunitinib: Ein weiterer multi-gezielter Tyrosinkinase-Inhibitor mit einem ähnlichen Zielprofil.

Sorafenib: Ein Tyrosinkinase-Inhibitor, der ähnliche Rezeptoren angreift, aber unterschiedliche pharmakokinetische Eigenschaften aufweist.

SU-014813 ist einzigartig in seiner breiten inhibitorischen Aktivität und seinem Potenzial für den Einsatz in Kombinationstherapien, um die Wirksamkeit anderer Antitumormittel zu verstärken .

Eigenschaften

IUPAC Name |

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)/b18-10-/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNPALGJUAXMMC-PMFHANACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025698 | |

| Record name | 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452105-23-6, 627908-92-3 | |

| Record name | SU-14813 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452105236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SU 14813 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627908923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SU-14813 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ6VH5MZ17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

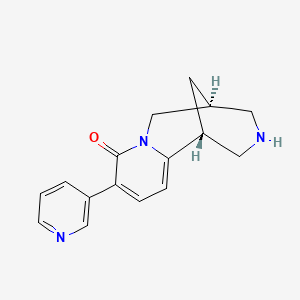

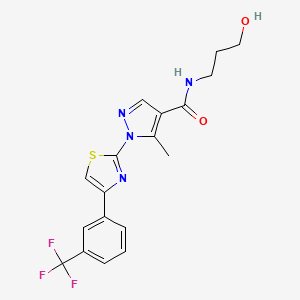

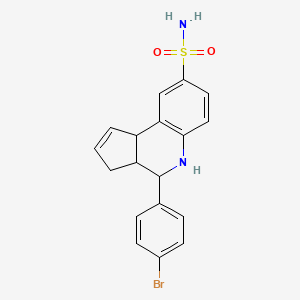

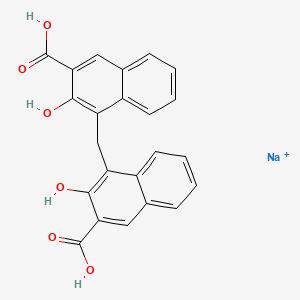

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B1662344.png)

![4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one](/img/structure/B1662363.png)